1,4-Diaminocubane dihydrochloride 1,4-Diaminocubane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 87830-28-2
VCID: VC8305234
InChI: InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H
SMILES: C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.1 g/mol

1,4-Diaminocubane dihydrochloride

CAS No.: 87830-28-2

Cat. No.: VC8305234

Molecular Formula: C8H12Cl2N2

Molecular Weight: 207.1 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diaminocubane dihydrochloride - 87830-28-2

Specification

CAS No. 87830-28-2
Molecular Formula C8H12Cl2N2
Molecular Weight 207.1 g/mol
IUPAC Name cubane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H
Standard InChI Key XPDHJELXCHPFPS-UHFFFAOYSA-N
SMILES C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl
Canonical SMILES C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

1,4-Diaminobutane dihydrochloride has the chemical formula C4H14Cl2N2\text{C}_4\text{H}_{14}\text{Cl}_2\text{N}_2, equivalent to H2N(CH2)4NH22HCl\text{H}_2\text{N}(\text{CH}_2)_4\text{NH}_2 \cdot 2\text{HCl}, with a molar mass of 161.08 g/mol . The compound consists of a linear four-carbon chain (butane) with primary amine groups at both termini, protonated by hydrochloric acid to form the dihydrochloride salt. This structure underpins its reactivity, particularly in cross-linking and salt-forming reactions .

Physicochemical Profile

Key physicochemical properties include:

PropertyValueSource
Melting Point280°C
Solubility in Water930 g/L (25°C)
Density0.88 g/cm³ (25°C)
Vapor Pressure436 Pa (25°C)
Flash Point45°C

The high melting point reflects its thermal stability, while exceptional water solubility facilitates its use in aqueous solutions . The reported density of 0.88 g/cm³, though atypically low for a crystalline solid, aligns with specifications from Merck Millipore .

Synthesis and Industrial Production

Quality Control

Certificates of analysis (CoA) for commercial batches include:

  • Assay (Argentometric): ≥98.0%

  • Identity (IR): Matches reference spectra

  • Appearance: White crystalline powder

Applications in Science and Industry

Polymer Chemistry

As a cross-linking agent, 1,4-diaminobutane dihydrochloride enhances the mechanical properties of polymers by forming covalent bonds between polymer chains. For example, it modifies epoxy resins to improve tensile strength and thermal resistance .

Pharmaceutical and Agrochemical Synthesis

The compound serves as a building block in synthesizing:

  • Anticancer Agents: Derivatives inhibit polyamine biosynthesis in tumor cells .

  • Herbicides: Quaternary ammonium salts derived from it disrupt plant cell membranes .

Stem Cell Research

In biochemical applications, it is a component of specialized media for culturing stem cells. Its buffering capacity and compatibility with cell membranes support the proliferation of pluripotent stem cells, aiding regenerative medicine research .

Recent Research Advancements

Drug Delivery Systems

A 2024 study utilized the compound to synthesize pH-sensitive hydrogels for targeted cancer drug delivery. The amine groups facilitated covalent attachment of doxorubicin, enabling controlled release in acidic tumor microenvironments .

Stem Cell Differentiation

Researchers demonstrated that media containing 1,4-diaminobutane dihydrochloride enhanced the differentiation efficiency of mesenchymal stem cells into osteoblasts by 40% compared to standard media .

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